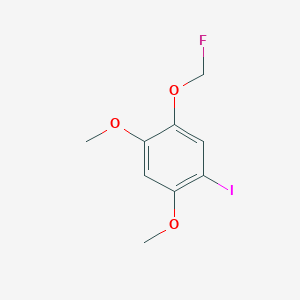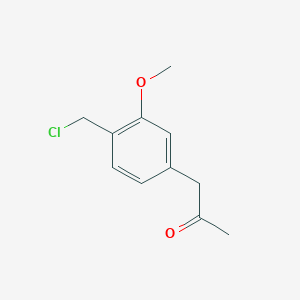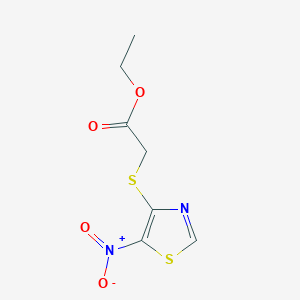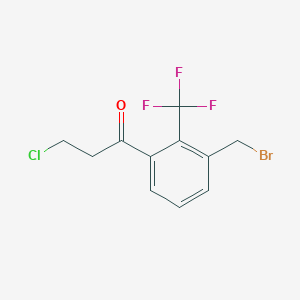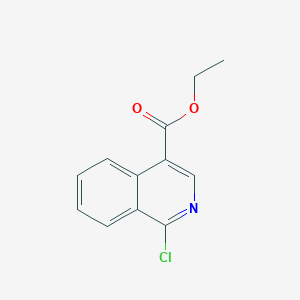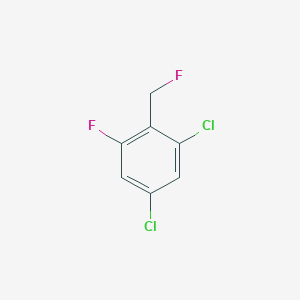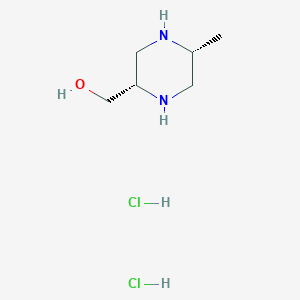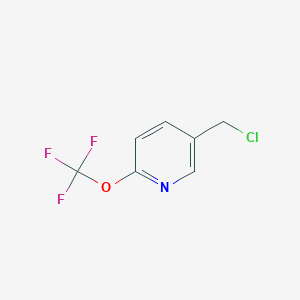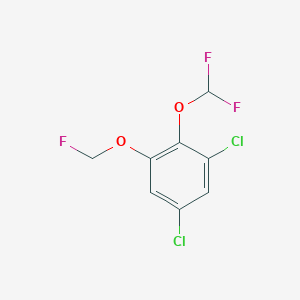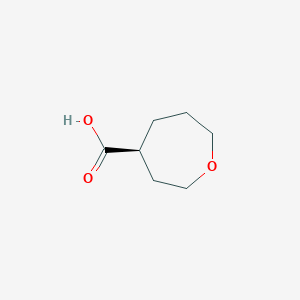![molecular formula C16H21N3O4 B14047641 Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
Boc-Ala[2-Bim(1-Me)]-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Ala[2-Bim(1-Me)]-OH, also known as (S)-3-(1H-benzo[d]imidazol-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a derivative of alanine. It is characterized by the presence of a benzimidazole group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in peptide synthesis and serves as a building block for more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala[2-Bim(1-Me)]-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the benzimidazole moiety. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The process may involve multiple steps, including the formation of intermediates and their subsequent purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
Boc-Ala[2-Bim(1-Me)]-OH can undergo various chemical reactions, including:
Substitution Reactions: The benzimidazole group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Acids: Trifluoroacetic acid, hydrochloric acid.
Solvents: Dichloromethane, methanol
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
Boc-Ala[2-Bim(1-Me)]-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of novel compounds.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and other bioactive molecules.
作用機序
The mechanism of action of Boc-Ala[2-Bim(1-Me)]-OH involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The benzimidazole moiety can interact with various molecular targets, influencing the compound’s reactivity and binding properties .
類似化合物との比較
Similar Compounds
Boc-Ala-OH: A simpler derivative of alanine with only the Boc protecting group.
Boc-Ala-OMe: An alanine derivative with a methyl ester group.
Boc-Ala(1-Bim)-OH: Similar to Boc-Ala[2-Bim(1-Me)]-OH but with a different substitution pattern on the benzimidazole ring.
Uniqueness
This compound is unique due to the specific substitution on the benzimidazole ring, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in peptide synthesis and medicinal chemistry .
特性
分子式 |
C16H21N3O4 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC名 |
(2S)-3-(1-methylbenzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-11(14(20)21)9-13-17-10-7-5-6-8-12(10)19(13)4/h5-8,11H,9H2,1-4H3,(H,18,22)(H,20,21)/t11-/m0/s1 |
InChIキー |
GHJTVSGOZPWXOR-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


